(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine (4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 133859-65-1
VCID: VC21224400
InChI: InChI=1S/C8H18N4/c1-11-5-3-10-8-7(11)9-4-6-12(8)2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES: CN1CCNC2C1NCCN2C
Molecular Formula: C8H18N4
Molecular Weight: 170.26 g/mol

(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine

CAS No.: 133859-65-1

Cat. No.: VC21224400

Molecular Formula: C8H18N4

Molecular Weight: 170.26 g/mol

* For research use only. Not for human or veterinary use.

(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine - 133859-65-1

Specification

CAS No. 133859-65-1
Molecular Formula C8H18N4
Molecular Weight 170.26 g/mol
IUPAC Name (4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine
Standard InChI InChI=1S/C8H18N4/c1-11-5-3-10-8-7(11)9-4-6-12(8)2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Standard InChI Key JEHKIJFTWLWGDO-HTQZYQBOSA-N
Isomeric SMILES CN1CCN[C@H]2[C@@H]1NCCN2C
SMILES CN1CCNC2C1NCCN2C
Canonical SMILES CN1CCNC2C1NCCN2C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator